molecular formula C8H4N4O2 B042429 4-Amino-5-nitrobenzene-1,2-dicarbonitrile CAS No. 79319-38-3

4-Amino-5-nitrobenzene-1,2-dicarbonitrile

Cat. No. B042429
CAS RN: 79319-38-3
M. Wt: 188.14 g/mol
InChI Key: IBTXCLAXNPIBPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 2-aminobenzene-1,3-dicarbonitriles derivatives has been explored for their corrosion inhibition properties on mild steel in acidic solutions, suggesting a method of synthesis that might be adaptable for 4-Amino-5-nitrobenzene-1,2-dicarbonitrile (Verma, Quraishi, & Singh, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated through various techniques, including X-ray diffraction and spectroscopy, to understand the electronic and geometric configuration that contributes to their reactivity and interactions (Geiger & Parsons, 2014).

Chemical Reactions and Properties

4-Amino-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including interactions with amines and acids, forming diverse derivatives. These reactions are crucial for its application in corrosion inhibition and potentially in material synthesis (Menezes et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the application potential of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile. Studies on related compounds provide insights into how substituents on the benzene ring affect these properties (Zhang, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations, are critical for the practical application of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile. Research on similar nitrobenzene derivatives reveals the impact of nitro and amino groups on the chemical behavior of these compounds (Hartshorn et al., 1988).

Scientific Research Applications

Corrosion Inhibition

4-Amino-5-nitrobenzene-1,2-dicarbonitrile derivatives have been investigated for their corrosion inhibition properties. Studies have shown that certain derivatives can significantly inhibit the corrosion of metals in acidic and alkaline environments. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives were found to be effective corrosion inhibitors for mild steel in 1 M HCl, with one derivative exhibiting an inhibition efficiency of 97.83% at a concentration of 100 mg/L. These inhibitors are mixed-type and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, suggesting a strong and efficient inhibition mechanism through the formation of a protective layer on the metal surface (Verma, Quraishi, & Singh, 2015).

Crystal Structure Analysis

The crystal structure of 4-nitrobenzene-1,2-dicarbonitrile has been detailed, highlighting its supramolecular layers with zigzag topology, sustained by C—H⋯N interactions. This structural insight is crucial for understanding the material's physical properties and potential applications in designing new molecular materials (Jan et al., 2014).

Material Science

Research has also explored the use of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile and its derivatives in material science, particularly in the synthesis of novel compounds with potential applications in electronics, photonics, and as gelators for supramolecular gels. For instance, derivatives have been used to create low molecular weight gelators (LMWGs) with remarkable load-bearing, moldable, and self-healing properties. These materials, derived from simple organic salts of amino acids, showcase the potential for stress-bearing applications due to their supramolecular non-covalent interactions (Sahoo et al., 2012).

Safety And Hazards

While there is limited specific information available on the safety of this compound, it is essential to handle it with care due to its potential toxicity. Always follow proper laboratory safety protocols when working with any chemical substance.


Future Directions

Research on 4-Amino-5-nitrobenzene-1,2-dicarbonitrile can explore its applications beyond pigments. Investigating its reactivity, potential pharmaceutical properties, and further synthetic modifications could lead to exciting developments.


properties

IUPAC Name

4-amino-5-nitrobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTXCLAXNPIBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-nitrobenzene-1,2-dicarbonitrile

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